8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes an imidazo[2,1-f]purine core substituted with ethylphenyl and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
- Specifically, it interacts with dihydrofolate reductase (DHFR), thymidylate synthase (TS), purine synthesis GAR formyltransferase (GARFT), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) .
- The de novo purine biosynthetic pathway involves several enzymes, including GARFT. This pathway transforms phosphoribosylpyrophosphate (PRPP) into inosine 5’-monophosphate (IMP) .
Target of Action
Mode of Action
- The compound inhibits DHFR, an enzyme essential for folate metabolism. By blocking DHFR, it disrupts the production of tetrahydrofolate (THF), a critical cofactor in nucleotide synthesis. It also inhibits TS, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is necessary for DNA replication. These enzymes are involved in purine biosynthesis. By targeting them, the compound affects purine nucleotide production .
Biochemical Pathways
Pharmacokinetics
- The compound’s lipophilic nature allows it to enter cells through passive diffusion. It accumulates in cells due to its three-carbon bridge structure. Once in circulation, it undergoes rapid sulfation by phenolic sulfotransferase enzymes . Details on excretion are not readily available for this specific compound.
Result of Action
- Flow cytometry studies show S-phase arrest in HL-60 cells treated with this compound. It also induces apoptosis, confirmed by lysosomal and mitochondrial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted purines with ethylphenyl and phenyl derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized imidazo[2,1-f]purine derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[2,1-f]purine derivatives with different substituents. Examples include:
- 8-(4-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 8-(4-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Uniqueness
What sets 8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
6-(4-ethylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-3-14-9-11-16(12-10-14)27-17(15-7-5-4-6-8-15)13-26-18-19(23-21(26)27)25(2)22(29)24-20(18)28/h4-13H,3H2,1-2H3,(H,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFPMBXEYZFJHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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